1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone
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Overview
Description
1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone is a complex organic compound with a molecular formula of C22H24N2O2S . This compound is characterized by its indole core structure, which is substituted with various functional groups, including a benzenesulfonyl group and a pyrrolidinylmethyl group. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Addition of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a suitable pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the indole core or the benzenesulfonyl group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can occur, particularly at the ethenyl group, leading to the formation of ethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield ethyl derivatives.
Scientific Research Applications
1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone: This compound is structurally similar but may have different substituents or functional groups.
This compound: Another similar compound with variations in the indole core or the attached groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18(27)26-17-20(16-21-7-6-13-25(21)2)23-15-19(10-11-24(23)26)12-14-30(28,29)22-8-4-3-5-9-22/h3-5,8-12,14-15,17,21H,6-7,13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVODIFOKYRNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)C=CS(=O)(=O)C3=CC=CC=C3)CC4CCCN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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